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Introduction
Tyrphostin AG 555, also known as Tyrphostin B46, is a potent and selective inhibitor of the

Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its discovery in the early 1990s

marked a significant advancement in the targeted inhibition of signal transduction pathways

implicated in cancer and other proliferative diseases. This technical guide provides a

comprehensive overview of the discovery, history, mechanism of action, and key experimental

protocols associated with Tyrphostin AG 555. All quantitative data is presented in structured

tables, and key processes are visualized using diagrams in the DOT language.

Discovery and History
The discovery of Tyrphostin AG 555 is rooted in the pioneering work of Dr. Alexander Levitzki

and his colleagues at the Hebrew University of Jerusalem. Their research in the late 1980s and

early 1990s focused on the systematic synthesis and characterization of a novel class of

protein tyrosine kinase inhibitors, which they termed "tyrphostins"[1]. The rationale was to

develop small molecules that could specifically target the ATP-binding site of tyrosine kinases,

thereby blocking their catalytic activity and downstream signaling.

Tyrphostin AG 555 belongs to the α-amido benzylidenemalononitrile class of tyrphostins. Its

synthesis and initial characterization were first reported in a seminal 1991 paper by Gazit et al.

in the Journal of Medicinal Chemistry. This study detailed the structure-activity relationships of
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a series of tyrphostin derivatives and identified compounds with high potency and selectivity for

the EGFR kinase.

Mechanism of Action
Tyrphostin AG 555 functions as a competitive inhibitor of ATP at the catalytic domain of the

EGFR. By occupying the ATP-binding pocket, it prevents the transfer of the gamma-phosphate

from ATP to tyrosine residues on the receptor and its substrates. This inhibition of

autophosphorylation and substrate phosphorylation effectively blocks the initiation of

downstream signaling cascades.

The inhibition of EGFR signaling by Tyrphostin AG 555 has been shown to have several

cellular consequences, including:

Inhibition of cell proliferation: By blocking the mitogenic signals emanating from EGFR,

Tyrphostin AG 555 can arrest the growth of cancer cells that are dependent on this pathway.

Induction of cell cycle arrest: Studies have demonstrated that Tyrphostin AG 555 can cause

cell cycle arrest at the G1/S transition phase, an effect linked to the inhibition of cyclin-

dependent kinase 2 (Cdk2) activation.

Modulation of downstream signaling: Tyrphostin AG 555 has been shown to affect

downstream signaling molecules, including the MAP kinase pathway.

Quantitative Data
The following tables summarize the key quantitative data for Tyrphostin AG 555 from various

studies.
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Parameter Target Value Reference

IC50
EGFR (cell-free

assay)
0.7 µM [2]

IC50 ErbB2 (HER2) 35 µM

IC50
Mo-MuLV reverse

transcriptase
10.8 µM

IC50
EGF-dependent

growth of HER14 cells
2.5 µM

IC50

Proliferation of renal

carcinoma cell lines

(A-498, Caki-1, Caki-

2)

3 - 16 µM

IC50

Proliferation of

transitional carcinoma

cell lines (RT4, J82,

T24)

3 - 16 µM

Experimental Protocols
Detailed methodologies for the key experiments used to characterize Tyrphostin AG 555 are

provided below.

EGFR Kinase Activity Assay (In Vitro)
This protocol is based on a continuous-read kinase assay format.

Reagents and Materials:

Recombinant human EGFR kinase domain

Y12-Sox conjugated peptide substrate

ATP
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Kinase reaction buffer (20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-

glycerophosphate, 5% glycerol, 0.2 mM DTT)

Tyrphostin AG 555 stock solution (in DMSO)

384-well, white, non-binding surface microtiter plate

Fluorescence plate reader

Procedure:

Prepare serial dilutions of Tyrphostin AG 555 in 50% DMSO.

In a 384-well plate, add 0.5 µL of the diluted Tyrphostin AG 555 or 50% DMSO (for

control).

Add 5 µL of EGFR kinase solution (e.g., 5 nM final concentration) to each well and pre-

incubate for 30 minutes at 27°C.

Prepare the ATP/peptide substrate mix in kinase reaction buffer (e.g., 15 µM ATP and 5

µM Y12-Sox peptide final concentrations).

Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.

Immediately place the plate in a fluorescence plate reader and monitor the increase in

fluorescence (λex360/λem485) every 71 seconds for 30-120 minutes.

Determine the initial reaction velocity from the linear portion of the progress curves.

Plot the initial velocity against the logarithm of the Tyrphostin AG 555 concentration and fit

the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability and Proliferation Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) assay to assess the effect of Tyrphostin AG 555 on cell viability.

Reagents and Materials:
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Cancer cell line of interest (e.g., A431)

Complete cell culture medium

Tyrphostin AG 555 stock solution (in DMSO)

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

96-well cell culture plates

Microplate spectrophotometer

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and

allow them to adhere overnight.

Prepare serial dilutions of Tyrphostin AG 555 in complete culture medium.

Remove the overnight culture medium from the cells and replace it with 100 µL of the

medium containing different concentrations of Tyrphostin AG 555. Include a vehicle control

(DMSO) and a no-treatment control.

Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a

humidified CO2 incubator.

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4

hours at 37°C, allowing the formation of formazan crystals.

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the control and plot it against the

Tyrphostin AG 555 concentration to determine the IC50 value.
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Cell Cycle Analysis (Flow Cytometry)
This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze

the effect of Tyrphostin AG 555 on the cell cycle distribution.

Reagents and Materials:

Cell line of interest

Complete cell culture medium

Tyrphostin AG 555 stock solution (in DMSO)

Phosphate-buffered saline (PBS)

70% ethanol (ice-cold)

Propidium iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Seed cells in culture dishes and treat them with Tyrphostin AG 555 at the desired

concentration for a specific duration (e.g., 24 or 48 hours). Include a vehicle control.

Harvest the cells by trypsinization and collect them by centrifugation.

Wash the cell pellet with ice-cold PBS.

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for

at least 2 hours.

Wash the fixed cells with PBS to remove the ethanol.

Resuspend the cell pellet in PI staining solution and incubate in the dark at room

temperature for 30 minutes.
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Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events

per sample.

Use cell cycle analysis software to model the DNA content histogram and determine the

percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations
The following diagrams illustrate key concepts related to Tyrphostin AG 555.
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Caption: EGFR signaling pathway and the inhibitory action of Tyrphostin AG 555.
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Caption: Experimental workflow for the MTT cell viability assay.
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Caption: Logical relationship of Tyrphostin AG 555's molecular action to its cellular effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Tyrphostin AG 555: A Technical Guide to its Discovery,
Mechanism, and Evaluation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665056#tyrphostin-ag-555-discovery-and-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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